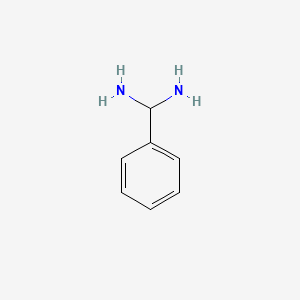

Diaminophenylmethane

Description

Historical Context and Evolution of Research Interest

The discovery of 4,4'-diaminodiphenylmethane dates back to the early 20th century by German chemists. However, its widespread application and research interest did not surge until the 1950s, coinciding with the rise of the polyurethane industry. bdmaee.net Initially, research focused on its fundamental synthesis and properties. The primary method for its industrial production is the condensation reaction of aniline (B41778) with formaldehyde (B43269), typically using hydrochloric acid as a catalyst. wikipedia.orggoogle.com

Over the decades, research has evolved to address the limitations and environmental concerns associated with traditional synthesis methods. A significant trend in modern research is the development of greener and more efficient catalytic systems. marketresearchintellect.commarketresearchintellect.com This includes the exploration of solid acid catalysts, such as zeolites and activated kaolin (B608303) clays (B1170129), to replace corrosive and difficult-to-separate mineral acids. google.comresearchgate.netgychbjb.com These newer catalysts offer advantages like easier separation from the reaction mixture and the potential for repeated use, which presents both economic and social benefits. google.com

Another key area of research has been the modification of MDA to create derivatives with enhanced properties. For example, hydrogenation of MDA produces 4,4'-diaminodicyclohexylmethane, another valuable monomer in polymer chemistry. wikipedia.org Furthermore, researchers have explored the synthesis of MDA derivatives with additional functional groups to tailor the properties of the resulting polymers for specific applications. ontosight.ai

Significance in Modern Chemical and Materials Science Research

Diaminodiphenylmethane is a cornerstone in the synthesis of a wide array of high-performance polymers. Its bifunctional nature, possessing two reactive amine groups, makes it an ideal monomer and curing agent. bdmaee.netsigmaaldrich.com

The most significant application of MDA is as a precursor to methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the production of polyurethanes. atamanchemicals.comwikipedia.org Polyurethane foams, valued for their insulating properties, are used extensively in construction and consumer goods. atamanchemicals.commarketresearchintellect.com

Beyond polyurethanes, MDA is crucial in the formulation of:

Epoxy Resins: It acts as a hardener, improving the mechanical strength, chemical resistance, and thermal stability of epoxy composites. wikipedia.orgbdmaee.netsigmaaldrich.com

Polyamides and Polyimides: These high-performance polymers, synthesized using MDA, are known for their exceptional thermal stability and mechanical strength, finding use in aerospace, electronics, and other demanding fields. bdmaee.netontosight.aidataintelo.com

Adhesives and Coatings: MDA-based formulations provide strong adhesion and resistance to environmental degradation. bdmaee.netontosight.aidataintelo.com They are used in high-performance anticorrosion and high-temperature resistant coatings. bdmaee.net

Advanced Composites: The demand for lightweight, high-strength materials in the automotive and aerospace industries drives the use of MDA-based materials in advanced composites. marketresearchintellect.comdataintelo.comcognitivemarketresearch.com

Recent research has also ventured into novel applications, such as the use of MDA in the synthesis of shape memory polymers and as a ligand in the formation of metal-coordination complexes. wikipedia.orgaip.org

Scope and Research Imperatives in Contemporary Studies

Current research on diaminodiphenylmethane is driven by several key imperatives, primarily focusing on sustainability, performance enhancement, and expanding applications.

Sustainability and Green Chemistry: A major thrust of contemporary research is the development of more environmentally friendly synthesis routes for MDA. marketresearchintellect.com This includes the use of solid acid catalysts to minimize waste and the exploration of bio-based alternatives. gychbjb.comcognitivemarketresearch.com The goal is to reduce the environmental footprint associated with its production. marketresearchintellect.com

Performance Enhancement: Researchers are continuously working to improve the properties of MDA-based materials. This involves creating modified versions of MDA to enhance the thermal stability, mechanical strength, and other performance characteristics of polymers. bdmaee.net For instance, the incorporation of MDA into polyurethane has been shown to improve its high-temperature resistance and anti-aging capabilities. bdmaee.net

Advanced Applications: There is a growing interest in expanding the use of MDA into new and advanced technological fields. datahorizzonresearch.com This includes its application in:

Electronics: For manufacturing electronic components that require high thermal stability and excellent insulating properties. dataintelo.comdatahorizzonresearch.com

Biomedical Engineering: Modified MDA derivatives are being investigated for the development of biocompatible and biodegradable polymers for use in tissue engineering and drug delivery systems. ontosight.ai

Smart Materials: Research into shape memory polymers incorporating DDM highlights its potential in creating materials with responsive properties. aip.org

The drive for innovation is also evident in the development of novel analytical methods for detecting and quantifying MDA, which is crucial for both industrial process control and environmental monitoring. mdpi.com The overarching goal of current research is to leverage the unique chemical properties of diaminodiphenylmethane to create advanced materials that meet the evolving demands of modern industries while addressing environmental and safety considerations. marketresearchintellect.compmarketresearch.com

Interactive Data Tables

Table 1: Properties of 4,4'-Diaminodiphenylmethane

| Property | Value |

| Chemical Formula | C13H14N2 |

| Molecular Weight | 198.26 g/mol |

| Appearance | Colorless to pale yellow solid |

| Melting Point | ~50-52°C |

| Boiling Point | >300°C |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; insoluble in water. |

Source: bdmaee.netnih.govatamanchemicals.com

Table 2: Major Applications of Diaminodiphenylmethane

| Application | Industry | Role of Diaminodiphenylmethane |

| Polyurethane Foams | Construction, Automotive, Consumer Goods | Precursor to Methylene Diphenyl Diisocyanate (MDI). |

| Epoxy Resins | Automotive, Aerospace, Electronics | Curing agent/hardener. |

| High-Performance Polymers | Aerospace, Electronics | Monomer for polyamides and polyimides. |

| Coatings and Adhesives | Various | Enhances adhesion, durability, and chemical resistance. |

Source: bdmaee.netatamanchemicals.comwikipedia.orgdataintelo.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

4463-43-8 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

phenylmethanediamine |

InChI |

InChI=1S/C7H10N2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H,8-9H2 |

InChI Key |

DYFXGORUJGZJCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Catalytic Systems in Diaminophenylmethane Synthesis

The choice of catalyst is paramount in the synthesis of diaminophenylmethanes, influencing reaction efficiency, selectivity, and environmental impact.

The shift towards green chemistry has propelled the use of solid acid catalysts to replace corrosive and polluting mineral acids. rsc.orgtum.de Heterogeneous catalysts offer significant advantages, including facile separation from the product mixture, reduced equipment corrosion, elimination of contaminated aqueous waste from neutralization steps, and the potential for catalyst recovery and reuse. rsc.orgresearchgate.net

Zeolites: These crystalline aluminosilicates are highly effective catalysts due to their strong Brønsted acidity, well-defined pore structures, high thermal stability, and tailorable properties. tum.de Various types of zeolites, such as HY, Hβ, and HZSM-5, have been extensively investigated for the synthesis of this compound and its derivatives. rsc.orgresearchgate.net The catalytic performance is closely linked to the zeolite's structural and acidic properties, including the type, density, and strength of acid sites. rsc.org For instance, in the synthesis of 3,3′-dichloro-4,4′-diaminodiphenylmethane (MOCA), a derivative of DAPM, HY zeolites demonstrated superior performance compared to Hβ and HZSM-5, which was attributed to a higher density of Brønsted acid sites. rsc.orgrsc.org Delaminated zeolitic materials like ITQ-2 and ITQ-6 have also shown high efficiency, providing excellent accessibility to active sites and leading to higher activity and slower deactivation rates compared to their bulk zeolite counterparts. researchgate.net

Activated Clays (B1170129): Natural kaolinitic clays have been employed as effective, ecofriendly catalysts for the condensation of aromatic amines with formaldehyde (B43269) in aqueous media. researchgate.net This method is noted for its simplicity and high selectivity, avoiding the use of mineral acids, alkalis, and hydrocarbon solvents. researchgate.net The reaction proceeds by adsorbing the aromatic amines onto the kaolinite, which then readily catalyzes the condensation with formaldehyde. researchgate.net

Below is a data table summarizing the performance of various heterogeneous catalysts in the synthesis of this compound derivatives.

| Catalyst | Reactants | Product | HCHO Conversion (%) | Product Selectivity (%) | Reaction Conditions | Source |

| HY(11) Zeolite | o-chloroaniline, Formaldehyde | MOCA | 90–92% | 75–77% | 443 K, 0.5 MPa, LHSV = 3.5 h⁻¹ | rsc.orgresearchgate.net |

| Hβ Zeolite | o-tolylamine, Formaldehyde | MDT | ~95% | ~92% | 433 K, 0.5 h (after initial step) | researchgate.net |

| Natural Kaolinite | Aniline (B41778), Formaldehyde | 4,4'-DAPM | Not specified | High | Ambient Temperature, Aqueous Media | researchgate.net |

| SiO2@[HSO3-ppim]CF3SO3-I | Aniline, Formaldehyde | 4,4'-MDA | >99% | 94.5% | 80°C, 7 h | researchgate.net |

MOCA: 3,3′-dichloro-4,4′-diaminodiphenylmethane; MDT: 3,3′-dimethyl-4,4′-diaminodiphenylmethane; 4,4'-DAPM / 4,4'-MDA: 4,4′-diaminodiphenylmethane; LHSV: Liquid Hourly Space Velocity.

Historically, the industrial synthesis of diaminophenylmethanes relied on homogeneous catalysis using strong mineral acids, most commonly hydrochloric acid (HCl). atamanchemicals.comrsc.orgtum.de This process involves multiple steps, including salinization, condensation, and neutralization. rsc.orgrsc.org Aniline and formaldehyde react in the presence of a stoichiometric amount of HCl. tum.de

The mechanism involves the protonation of formaldehyde by the acid, which activates it for electrophilic attack on the electron-rich aniline ring. allhdi.com While effective in producing diaminodiphenylmethane, this method suffers from severe drawbacks. rsc.org The use of large quantities of strong acids leads to significant problems with equipment corrosion, toxicity, and difficulties in separating the product from the catalyst. rsc.org Furthermore, the final neutralization step, often with sodium hydroxide (B78521) (NaOH), generates a large volume of contaminated wastewater, posing a serious environmental disposal issue. rsc.org These challenges have driven the development of the heterogeneous catalytic systems discussed previously.

A novel approach utilizes carbon dots (CDs) as initiators for the polymerization of the 4,4′-diaminodiphenylmethane (DDM) monomer. nih.govnih.gov This method represents a departure from the synthesis of the monomer itself and focuses on its subsequent application in polymer synthesis. The process employs CDs, sometimes in conjunction with UV light, to generate free radicals in an aqueous solution, which then initiate the polymerization of DDM. nih.govacs.org

This technique is notable for its simplicity, proceeding as a facile, one-step acidic polymerization process without the need for traditional initiators. nih.govacs.org The resulting poly(4,4′-diaminodiphenylmethane) (PDDM) has been characterized by various analytical techniques and has shown potential as an effective adsorbent for dyes like methylene (B1212753) blue. nih.govnih.gov The unpaired electrons on the surface of the CDs are believed to react with the monomer's amino groups, which are activated by UV light or oxidized by acid, to start the polymerization chain. acs.org This method has also been successfully applied to the polymerization of other monomers like aniline and pyrrole. acs.orgresearchgate.net

Homogeneous Acid Catalysis (Historical and Mechanistic Insights)

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving catalyst design to maximize yield and selectivity.

The acid-catalyzed synthesis of 4,4′-diaminodiphenylmethane is a multi-step condensation reaction. rsc.org The generally accepted mechanism proceeds as follows:

Activation of Formaldehyde: In an acidic medium, formaldehyde is protonated, increasing its electrophilicity. allhdi.com

Nucleophilic Attack: An aniline molecule acts as a nucleophile, attacking the activated formaldehyde to form an initial adduct, N-hydroxymethyl aniline. nih.gov

Dehydration: This intermediate rapidly loses a water molecule under acidic conditions to form a highly reactive N-methylidene anilinium ion (also described as a Schiff base intermediate). nih.gov

Second Nucleophilic Attack: This reactive ion is then attacked by a second aniline molecule, typically at the para position due to steric and electronic factors, forming N-(p-aminobenzyl)aniline (PABA). nih.gov

Rearrangement: The PABA intermediate can then undergo rearrangement to form the final 4,4′-diaminodiphenylmethane product. nih.gov

The reaction pathway can also lead to the formation of other isomers (e.g., 2,4'-DAPM) and oligomeric by-products, especially under severe reaction conditions. rsc.orgnih.gov The deposition of these heavier by-products can block the pores of heterogeneous catalysts, leading to deactivation. rsc.orgrsc.org

The elucidation of the reaction mechanism relies on the identification of key reaction intermediates and the understanding of the energy barriers (transition states) between them. solubilityofthings.com

Intermediate Species: Several intermediate species in the formation of this compound have been identified or proposed through experimental and computational studies. rsc.org Key intermediates include:

N-hydroxymethyl aniline: The initial product of the aniline-formaldehyde reaction. nih.gov

N-methylidene anilinium: A key electrophilic species formed after dehydration. nih.gov

N-(p-aminobenzyl)aniline (PABA): Formed from the reaction of the N-methylidene anilinium ion with a second aniline molecule. nih.gov

Aminal (N,N'-diphenylmethylenediamine): Can also be formed and subsequently rearrange. tum.de

In the synthesis of MOCA over HY zeolites, isomers of the final product were isolated and identified as key active intermediates using techniques like LC-MS and ¹H NMR. rsc.org

Transition States: A transition state is the highest energy point on a reaction coordinate, representing a transient configuration where bonds are simultaneously breaking and forming. solubilityofthings.com These states are incredibly short-lived and cannot be isolated but can be modeled using computational quantum chemistry methods. nih.govsolubilityofthings.com For the DAPM synthesis, ab initio calculations have been used to map the energy profile of the reaction, calculating the energies of intermediates and the transition states that connect them. nih.gov For example, the transition state for the water elimination step from the protonated N-hydroxymethyl aniline intermediate (IM1H⁺) has been structurally characterized by these models, showing an elongated C-O bond and a partially formed O-H bond. nih.gov Such studies provide deep molecular-level insight into the reaction pathway and can help explain catalyst selectivity and identify potential side reactions. nih.gov

Kinetic Analysis of Synthetic Reactions

The synthesis of this compound and its derivatives, such as 4,4'-diaminodiphenylmethane (MDA) and 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA), typically involves the acid-catalyzed condensation of an aromatic amine with formaldehyde. rsc.org Kinetic studies are crucial for optimizing reaction conditions to maximize yield and selectivity.

The reaction temperature significantly influences both the conversion of formaldehyde (HCHO) and the selectivity for the desired product. In the synthesis of MOCA over an HY zeolite catalyst, HCHO conversion increased from 67.4% to 92.3% as the temperature was raised from 393 K to 443 K. rsc.org The selectivity for MOCA showed a more complex temperature dependence, peaking at 77.7% at 443 K before decreasing at higher temperatures. rsc.org

Heterogeneous catalysts, particularly acidic zeolites like HY, Hβ, and HZSM-5, have been extensively investigated to replace traditional mineral acid catalysts such as HCl. rsc.org This shift aims to create a greener process by simplifying catalyst separation and reducing corrosive waste streams. rsc.org For MOCA synthesis, the HY zeolite demonstrated superior performance compared to Hβ and HZSM-5. rsc.org In a fixed-bed continuous flow reactor using an HY(11) catalyst, stable HCHO conversion rates of 90–92% and MOCA selectivity of 75–77% were achieved over 16 hours under optimized conditions. rsc.orgresearchgate.net

Kinetic modeling has also been employed to understand and predict the reaction pathways. A cellular automata model was developed to predict the kinetic curves for the synthesis of 4,4´-diaminodiphenylmethane, accounting for reagent movement and the catalytic reaction process. researchgate.net Furthermore, the adsorption kinetics of polymers derived from this compound have been studied, with investigations into pseudo-first-order and second-order reaction models to understand adsorption mechanisms. nih.govacs.org

Table 1: Kinetic Parameters in this compound Synthesis

| Product | Catalyst | Reaction Conditions | Formaldehyde Conversion (%) | Product Selectivity (%) | Source |

|---|---|---|---|---|---|

| MOCA | HY(11) Zeolite | 443 K, 0.5 MPa, LHSV = 3.5 h⁻¹ | 90-92 | 75-77 | rsc.orgresearchgate.net |

| MOCA | HY Zeolite | 393 K | 67.4 | 39.0 | rsc.org |

| 4,4'-MDA | H₄SiW₁₂O₄₀@MIL-100(Fe) | 120 °C, 6 h | 41.1 (Aniline Conversion) | 79.2 (Yield: 81.6%) | researchgate.net |

| 4,4'-MDA | SiO₂@[HSO₃-ppim]CF₃SO₃-I | 80 °C, 7 h | Not Specified | 94.5 (Yield: 74.9%) | researchgate.net |

Derivatization Strategies and Functionalization Research

This compound serves as a versatile building block for a wide array of derivatives, enabling the development of materials with tailored properties.

Synthesis of Substituted this compound Analogues

The chemical structure of this compound allows for substitution on the aromatic rings or modification of the amine groups to produce a variety of analogues. A prominent example is the synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA), which is produced through the condensation of o-chloroaniline with formaldehyde over an acid catalyst. rsc.org

Another derivatization strategy involves using 4,4'-diaminodiphenylmethane as a precursor for more complex heterocyclic structures. For instance, it can be reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form p-substituted isonitrosoacetanilides. tiu.edu.iq These intermediates can then undergo acid-catalyzed cyclization to yield bis-isatin analogues. tiu.edu.iq

Furthermore, the reaction of 4,4'-diaminodiphenylmethane with various carbonyl compounds leads to the formation of Schiff bases. Novel Schiff bases have been synthesized by reacting 4,4'-diaminodiphenylmethane with acetylacetone, 3-chloroacetylacetone, salicylaldehyde (B1680747), and benzaldehyde. researchgate.net These reactions typically involve refluxing the reactants in a suitable solvent like toluene. researchgate.net

Table 2: Synthesis of Substituted this compound Analogues

| Starting Diamine | Reagents | Resulting Analogue | Source |

|---|---|---|---|

| o-chloroaniline (precursor) | Formaldehyde, HY Zeolite | 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA) | rsc.org |

| 4,4'-diaminodiphenylmethane | Chloral hydrate, Hydroxylamine hydrochloride | p-substituted isonitrosoacetanilide | tiu.edu.iq |

| 4,4'-diaminodiphenylmethane | Acetylacetone, Toluene | N,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane | researchgate.net |

| 4,4'-diaminodiphenylmethane | 3-Chloroacetylacetone, Toluene | N,N'-Bis(3-chloroacetylacetone)4,4'-diaminodiphenylmethane | researchgate.net |

| 4,4'-diaminodiphenylmethane | Salicylaldehyde | Schiff Base of Salicylaldehyde | researchgate.net |

Ligand Synthesis from this compound for Complexation Studies

The nitrogen atoms of the amino groups in this compound and its derivatives make them excellent candidates for ligand synthesis in coordination chemistry. These ligands can form stable complexes with a variety of metal ions.

Schiff base ligands are commonly synthesized for this purpose. For example, a ligand mixture was produced through the condensation of 4,4'-methanedianiline with 2-hydroxy-1-naphthaldehyde. researchgate.net This ligand was then used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II) ions. researchgate.net Similarly, azo-containing ligands have been prepared. An azo ligand, 4,4'-((methylene bis(3,1-phenylene)) bis (diazene-2,1-diyl)) bis (benzene-1,3-diol), was synthesized from 4,4'-methylenedianiline (B154101) and resorcinol. irapa.org This ligand was subsequently used to form complexes with Cu(II), Ni(II), Pb(II), and Cd(II). irapa.org

The structural analogue 4,4′-diaminodiphenylethane has also been used as a ditopic ligand to create coordination compounds. It has been successfully complexed with metals such as Cd(II), Ni(II), and Zn(II) to form novel crystal structures, demonstrating the versatility of the diaminodiphenyl framework in supramolecular chemistry. mdpi.com

Table 3: Ligand Synthesis and Complexation

| Ligand Synthesized From DDM Derivative | Metal Ions for Complexation | Resulting Product | Source |

|---|---|---|---|

| Schiff base from 4,4'-methanedianiline and 2-hydroxy-1-naphthaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | Metal(II) complexes | researchgate.net |

| Azo dye from 4,4'-methylenedianiline and Resorcinol | Cu(II), Ni(II), Pb(II), Cd(II) | Metal(II) complexes | irapa.org |

| 4,4′-diaminodiphenylethane (as ligand) | Cd(II), Ni(II), Zn(II) | Coordination compounds | mdpi.com |

Advanced Chemical Modifications for Enhanced Reactivity

Advanced chemical modifications of this compound are being explored to enhance its properties for specific high-performance applications. These modifications go beyond simple substitution and involve integrating the this compound moiety into larger macromolecular structures.

One such modification involves grafting 4,4'-diaminodiphenylmethane (DDM) onto ammonium (B1175870) polyphosphate (APP) via an ion-exchange reaction. mdpi.com The resulting product, DDP, acts as a novel and highly effective flame retardant for epoxy resins, significantly improving their char formation and reducing heat and smoke release during combustion. mdpi.com This modification enhances the compatibility of the flame retardant with the epoxy matrix. mdpi.com

Another advanced application is the functionalization of nanomaterials. DDM has been used to modify graphene oxide (GO) in a process that also involves the in-situ growth of silica (B1680970) (SiO₂). nih.gov The resulting DDM-GO@SiO₂ nanocomposite, when incorporated into thermoplastic polyurethane (TPU), acts as a reinforcing agent, increasing tensile strength by 41% at a very low loading of 0.5 wt%. nih.gov This modification improves the dispersion and compatibility of the nanomaterial within the polymer matrix. nih.gov

Furthermore, DDM is used as a monomer in the synthesis of advanced terpolymers. A 4,4-diaminodiphenylmethane-melamine-formaldehyde (DMF) terpolymer was synthesized and characterized for its potential as a corrosion inhibitor for mild steel. rsc.org This terpolymer demonstrated high inhibition efficiency and its adsorption behavior followed the Langmuir isotherm, indicating strong interaction with the metal surface. rsc.org

Table 4: Advanced Chemical Modifications and Applications

| Modification Strategy | Substrate/Reagents | Modified Product | Enhanced Property/Application | Source |

|---|---|---|---|---|

| Ion-exchange reaction | Ammonium polyphosphate (APP), DDM | DDM-modified APP (DDP) | Flame retardancy in epoxy resins | mdpi.com |

| Amidation and in-situ precipitation | Graphene oxide (GO), DDM, Potassium silicate | DDM-GO@SiO₂ | Mechanical reinforcement of TPU | nih.gov |

| Condensation polymerization | DDM, Melamine, Formaldehyde | DMF Terpolymer | Corrosion inhibition | rsc.org |

Research in Polymer Science and Engineering

Diaminophenylmethane as a Monomer and Curing Agent

Diaminodiphenylmethane (DDM), also known as 4,4'-diaminodiphenylmethane (MDA), is a crucial building block in the synthesis of high-performance polymers. bdmaee.netatamanchemicals.com Its unique molecular structure, featuring two aniline (B41778) rings linked by a methylene (B1212753) bridge, provides a combination of rigidity and flexibility that translates into desirable properties in the final polymeric materials. bdmaee.net This aromatic diamine is widely utilized both as a monomer in polymerization reactions and as a curing agent (or hardener) for various resin systems. bdmaee.netrsc.orgjoshi-group.com

In polyurethane (PU) chemistry, diaminodiphenylmethane plays a significant role as a chain extender or curing agent, profoundly influencing the final properties of the material. bdmaee.netmdpi.com Polyurethanes are synthesized through the reaction of diisocyanates with polyols, forming a prepolymer with reactive isocyanate (-NCO) groups. DDM is then introduced to react with these isocyanate groups. bdmaee.netgoogle.com

The two primary amino groups (-NH2) on the DDM molecule readily react with the isocyanate groups to form urea (B33335) linkages (-NH-CO-NH-). bdmaee.netbdmaee.net This reaction extends the polymer chains and introduces hard segments into the polyurethane structure. mdpi.com The formation of these urea bonds and the inherent rigidity of the DDM molecule contribute to a significant increase in the hardness, strength, heat resistance, and dimensional stability of the resulting polyurethane. bdmaee.net

Advanced curing mechanisms in polyurethane systems often involve a multi-stage process. Initially, the reaction between the isocyanate prepolymer and the diamine chain extender leads to the formation of a polyurethane-urea network. researchgate.netresearchgate.net The presence of the aromatic rings from DDM enhances the thermal stability of the polymer. symbchem.com The degree of cross-linking and the final network structure can be tailored by adjusting the stoichiometry of the reactants and the curing conditions. This allows for the production of a wide range of polyurethane materials, from flexible elastomers to rigid foams, with properties customized for specific applications. atamanchemicals.combdmaee.net

The table below summarizes the effect of DDM on polyurethane properties:

| Property | Effect of DDM Addition | Reference |

| Tensile Strength | Significantly Improved | bdmaee.net |

| Elongation at Break | Improved | bdmaee.net |

| Hardness | Increased | bdmaee.netbdmaee.net |

| Heat Resistance | Enhanced | bdmaee.netbdmaee.net |

| Dimensional Stability | Improved | bdmaee.net |

| Glass Transition Temperature (Tg) | Increased | bdmaee.net |

| Hygroscopicity | Reduced | bdmaee.net |

Diaminodiphenylmethane is a widely used curing agent for epoxy resins, which are thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. The curing process involves the reaction of the epoxy groups (oxirane rings) of the resin with the active hydrogens of the curing agent. sinocurechem.com

The primary amine groups of DDM initiate a ring-opening addition reaction with the epoxy rings. bdmaee.net Each amine hydrogen can react with an epoxy group, leading to the formation of a hydroxyl group and a secondary amine. sinocurechem.combdmaee.net These newly formed secondary amines can then react further with other epoxy groups, creating a highly cross-linked, three-dimensional network structure. bdmaee.netsinocurechem.com

The curing kinetics of epoxy-DDM systems are influenced by factors such as temperature, the stoichiometry of the resin and curing agent, and the presence of any catalysts. The reaction is typically exothermic. sinocurechem.com The formation of a dense, interconnected network is what gives the cured epoxy its characteristic rigidity, strength, and thermal stability. sinocurechem.com The aromatic nature of DDM contributes significantly to the high glass transition temperature (Tg) and thermal stability of the cured epoxy resin.

Research has shown that in polyurethane/epoxy composite systems, the curing process can be complex. For instance, in a system with an oligomeric diglycidyl ether of bisphenol A, an oligomeric diphenylmethane (B89790) diisocyanate, and a mixture of low molecular weight aromatic amines (including DDM), the curing process occurs in stages. First, a polyurethane network forms, followed by the reaction of the amine hardener with the epoxy rings to form linear oligomers. Finally, a cross-linked network is formed by the reaction of the secondary amines with the remaining epoxy groups. researchgate.net

Diaminodiphenylmethane is a key monomer in the synthesis of high-performance polyimides and polyamides due to the thermal stability and mechanical strength imparted by its aromatic structure.

Polyimides are synthesized through a two-step process. The first step involves the reaction of a diamine, such as DDM, with a dianhydride to form a poly(amic acid) precursor. In the second step, this precursor is thermally or chemically cyclized to form the final polyimide. The resulting polyimides exhibit exceptional thermal stability, chemical resistance, and mechanical properties. The structure of the diamine and dianhydride monomers directly influences the properties of the final polymer. The use of DDM contributes to the rigidity and high glass transition temperature of the polyimide.

Polyamides , on the other hand, are typically synthesized by the reaction of a diamine with a diacid chloride. When DDM is used as the diamine monomer, the resulting polyamide contains rigid aromatic units linked by amide bonds. These aromatic polyamides, or aramids, are known for their high strength and thermal stability. The structure-property relationship in these polymers is heavily dependent on the arrangement of the aromatic rings and the hydrogen bonding between the amide groups. The introduction of DDM into the polymer backbone enhances the stiffness and thermal resistance of the material.

In polyurethane-imide copolymers with multiple hard segments, the inclusion of DDM as part of the hard segment structure has been shown to improve thermal stability. researchgate.net Studies have indicated that copolymers containing symmetrical structures like 4,4'-diphenylmethane diisocyanate or 4,4'-diaminodiphenylmethane are more thermally stable than those with less symmetrical structures. researchgate.net

Benzoxazine (B1645224) resins are a class of phenolic-like thermosetting polymers that have gained attention for their excellent thermal and mechanical properties, low water absorption, and high char yield. The synthesis of benzoxazine monomers typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269).

While DDM is not a direct component in the traditional synthesis of the benzoxazine ring itself, its derivatives or its use in blends with benzoxazine resins is an area of research. The amine functionality of DDM can be utilized to create novel benzoxazine structures or to act as a reactive additive in benzoxazine formulations.

The polymerization of benzoxazine monomers occurs through a thermally activated ring-opening polymerization, which does not produce any by-products. This leads to a highly cross-linked phenolic-type network. When DDM or its derivatives are incorporated, they can react with the opened benzoxazine rings, modifying the network structure and potentially enhancing properties such as toughness or thermal stability. The presence of the aromatic rings from DDM would be expected to contribute positively to the thermal performance of the cured material.

Polyimide and Polyamide Synthesis and Structure-Property Relationships

Polymer Structure-Property Relationships Induced by this compound

The incorporation of diaminodiphenylmethane into polymer structures has a profound and predictable impact on their properties. The rigid, aromatic nature of the DDM molecule is a key determinant of these effects.

In advanced polymer composites, the matrix material plays a crucial role in transferring stress between the reinforcing fibers and protecting them from environmental degradation. The use of DDM-cured epoxy resins or DDM-based polyimides as the matrix material can significantly enhance the mechanical performance of these composites.

The high cross-link density and rigidity imparted by DDM in the polymer matrix lead to composites with:

Improved Thermal Stability: The aromatic structure of DDM enhances the high-temperature performance of the composite, allowing it to retain its mechanical properties at elevated temperatures.

Good Fatigue Resistance: The robust, cross-linked network created with DDM can improve the composite's resistance to damage under cyclic loading.

For example, a study on polyurethane/poly(ethyl methacrylate) damping composites showed that the structure of the hard segment, which can be formed using diisocyanates and chain extenders like DDM, significantly influences the properties of the final material. mdpi.com Similarly, research on polyurethane/epoxy composites demonstrated that using a mixture of low molecular weight aromatic amines as the curing agent resulted in the highest tensile strength and elongation, suggesting that a well-controlled curing process leads to a more regular composite structure with improved mechanical performance. researchgate.net

The table below presents a summary of research findings on the mechanical properties of polymers incorporating DDM:

| Polymer System | Role of DDM | Observed Effect on Mechanical Properties | Reference |

| Polyurethane Elastomers | Chain Extender | Increased tensile strength and tear strength (when used with ethylenediamine). | bdmaee.net |

| Polyurethane/Epoxy Composites | Curing Agent (in a mixture) | Highest tensile strength and elongation among the studied materials. | researchgate.net |

| Polyurethane-Imide Copolymers | Monomer (in hard segment) | Symmetrical structure (like DDM) leads to higher thermal stability. | researchgate.net |

The unique chemical structure of 4,4'-diaminodiphenylmethane (MDA), characterized by two aniline rings linked by a methylene bridge, makes it a valuable monomer in polymer science. bdmaee.net Its bifunctional nature allows it to react with various compounds to form high-performance polymers with desirable thermal, mechanical, and functional properties. bdmaee.netmultichemindia.com

Thermal Stability and Degradation Research of this compound-derived Polymers

Polymers derived from this compound often exhibit notable thermal stability. Research into their degradation mechanisms provides critical insights into their performance at elevated temperatures.

Polyimides based on 4,4'-diaminodiphenylmethane demonstrate high thermal stability, with decomposition temperatures exceeding 445°C in air and 495°C in nitrogen. lew.ro The thermal degradation process is influenced by the surrounding atmosphere; degradation is faster in air due to oxidative processes, resulting in a residual mass of only 3-5% at 900°C, compared to 52-58% in a nitrogen atmosphere where carbonization occurs. lew.ro The structure of the dianhydride component also affects the thermal resistance of these polyimides. issp.ac.ru For instance, polyimides synthesized from 4,4'-(hexafluoroisopropylidene) diphthalic dianhydride and 4,4'-diaminodiphenylmethane show a two-stage degradation process, with the initial weight loss linked to the fluorine-containing segment. researchgate.net

Polybenzoxazines, another class of polymers derived from this compound, also show excellent thermal properties. researchgate.netresearchgate.net For example, a polybenzoxazine prepared from 4,4'-diaminodiphenylmethane and phenol exhibited 5% and 10% weight loss temperatures at 346°C and 432°C, respectively, with a high char yield of 65%. researchgate.net The introduction of chlorine atoms into the diaminodiphenylmethane structure, as in 3,3'-dichloro-4,4'-diaminodiphenylmethane, can further enhance fire resistance, leading to higher char yields compared to their non-halogenated counterparts. mdpi.compreprints.org

The thermal stability of epoxy resins cured with this compound is also a subject of significant research. Thermogravimetric analysis (TGA) of an epoxy system cured with 4,4'-diaminodiphenylmethane revealed that the material remains stable up to approximately 250°C. mdpi.com The incorporation of fillers, such as hollow glass microspheres, can slightly increase the initial decomposition temperature. mdpi.com

Below is a data table summarizing the thermal properties of various this compound-derived polymers.

| Polymer Type | Comonomers | Decomposition Temp. (5% weight loss) | Char Yield | Glass Transition Temp. (Tg) | Reference |

| Polyimide | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | 445-503°C (air), 495-530°C (nitrogen) | 3-5% (air, 900°C), 52-58% (nitrogen, 900°C) | 200-287°C | lew.ro |

| Polybenzoxazine | Phenol, Formaldehyde | 346°C | 65% | >120°C | researchgate.net |

| Polybenzoxazine | 2-Naphthol, Formaldehyde | - | - | 244°C | researchgate.net |

| Chlorine-containing Polybenzoxazine | 3,3'-dichloro-4,4'-diaminodiphenylmethane, Phenol, Paraformaldehyde | - | 57% (800°C) | 182°C | mdpi.compreprints.org |

| Epoxy Resin | N,N,N′,N′-Tetraepoxypropyl-4,4′-diaminodiphenylmethane, m-Xylylenediamine | Stable up to ~250°C | - | - | mdpi.com |

Optical and Electronic Properties in Functional Polymer Materials

The optical and electronic properties of polymers are critical for their application in fields like electronics and photonics. intertek.comfiveable.me this compound-based polymers have been investigated for their potential in these areas.

The incorporation of this compound into polymer structures can influence their optical transparency and refractive index. intertek.com For example, polyimide films derived from this compound are often transparent and can be engineered to have specific refractive indices, which is important for applications like optical lenses and displays. intertek.comacs.org The molecular orientation within these polymer films can lead to birefringence, an optical property that can be used to quantify stress in transparent plastics. intertek.com

In the realm of electronic properties, this compound-derived polymers, particularly polyimides, are known for their good insulating properties. arabjchem.org Research has explored the development of conductive polymers by incorporating this compound. For instance, poly(4,4'-diaminodiphenylmethane) (PDDM) has been synthesized and studied for its electrical conductivity. acs.orgnih.gov The electronic properties can be further tuned by creating nanocomposites. For example, incorporating nanoreinforcements like nanoclay and POSS-amine into a tetraglycidyl diaminodiphenylmethane (TGDDM) epoxy resin cured with this compound has been shown to enhance electrical properties such as dielectric strength, volume resistivity, and surface resistivity. arabjchem.org

Furthermore, fluorescent sensors based on this compound derivatives have been developed. These sensors can exhibit a "turn-on" fluorescent response to stimuli like protons, with the specific response depending on the electronic properties of substituents on the aryl groups. core.ac.uk

The table below presents some optical and electronic properties of this compound-based materials.

| Material | Property Investigated | Key Finding | Reference |

| Polyimide Films | Optical Transparency, Tensile Strength | Films were transparent, flexible, and tough with tensile strengths of 72-105 MPa. | acs.org |

| Poly(4,4'-diaminodiphenylmethane) (PDDM) | Electrical Conductivity | Synthesized polymer showed potential for conductive applications. | acs.orgnih.gov |

| TGDDM/DDM Epoxy Nanocomposites | Electrical Insulation | Addition of nanoclay and POSS-amine enhanced dielectric strength and resistivity. | arabjchem.org |

| This compound-based Fluorescent Sensor | Proton Stimuli-Responsiveness | The presence of electron-donating groups was necessary for a fluorescent response to protons. | core.ac.uk |

Novel Polymer Architectures and Composites

The versatility of this compound allows for its use in creating complex polymer architectures and advanced composite materials with tailored properties.

Terpolymer Synthesis and Characterization (e.g., this compound-Melamine-Formaldehyde)

Researchers have successfully synthesized and characterized terpolymers incorporating this compound to achieve specific functionalities. A notable example is the 4,4-diaminodiphenylmethane-melamine-formaldehyde (DMF) terpolymer. rsc.orgresearchgate.netresearchgate.net This terpolymer is synthesized through a condensation polymerization reaction. rsc.orgresearchgate.net Characterization techniques such as FTIR, ¹H NMR, and ¹³C NMR have been used to confirm its structure. rsc.orgresearchgate.netresearchgate.net Gel permeation chromatography has been employed to determine its molecular weight. researchgate.net Studies have shown that this terpolymer can act as an effective corrosion inhibitor for mild steel in acidic environments. rsc.orgresearchgate.netdntb.gov.ua

Nanocomposite Development (e.g., this compound-functionalized Graphene Oxide)

The development of nanocomposites by incorporating nanofillers into a this compound-based polymer matrix is an active area of research aimed at enhancing material properties.

This compound has been used to functionalize graphene oxide (GO), creating a strong interface between the nanofiller and a polymer matrix. kisti.re.krresearchgate.net For example, 4,4'-diaminodiphenylmethane (DDM)-functionalized graphene oxide has been prepared and incorporated into thermoplastic polyurethane and epoxy resins. kisti.re.krresearchgate.netutrgv.edu This functionalization improves the dispersion of GO within the polymer and enhances the mechanical and thermal properties of the resulting nanocomposite. researchgate.netutrgv.edu In one study, DDM-functionalized GO was used to create nanocomposites with silica (B1680970) dioxide (SiO₂) through an amidation reaction. kisti.re.kr

Epoxy nanocomposites reinforced with alumina (B75360) nanoparticles and cured with this compound have also been developed. uma.pt The nanoparticles, pre-treated with a silane (B1218182) agent, form covalent bonds with the epoxy matrix, leading to stronger interfacial interactions and improved mechanical properties. uma.pt Similarly, titanium dioxide nanoparticles have been incorporated into an epoxy matrix cured with DDM, resulting in nanocomposites with enhanced deformation-strength characteristics and impact strength. mdpi.com

The table below summarizes examples of this compound-based nanocomposites.

| Polymer Matrix | Nanofiller | Functionalization/Hardener | Key Improvement | Reference |

| Thermoplastic Polyurethane | Graphene Oxide (GO) | 4,4'-diaminodiphenylmethane (DDM) functionalization | Enhanced interfacial adhesion and properties | kisti.re.krresearchgate.net |

| Epoxy Resin | Graphene Oxide (GO) | DDM as hardener | Improved dispersion and hardness | utrgv.edu |

| Epoxy Resin | Alumina Nanoparticles | DDM as hardener | Enhanced mechanical properties | uma.pt |

| Epoxy Resin | Titanium Dioxide (TiO₂) Nanoparticles | DDM as hardener | Improved deformation-strength and impact strength | mdpi.com |

| Epoxy Resin | Clay (Montmorillonite) | DDM as hardener | Increased storage modulus | nih.gov |

Design of Supramolecular Polymer Structures

This compound serves as a building block in the design of supramolecular polymers, where monomeric units are connected by reversible, non-covalent interactions. wikipedia.org The bent structure of the diaminodiphenylmethane ligand is particularly useful in constructing complex supramolecular architectures. rsc.org

Researchers have synthesized novel coordination polymers and supramolecular arrays using 4,4'-diaminodiphenylmethane (dadpm) and various metal salts. rsc.org X-ray analysis has revealed the formation of structures such as simple zigzag chains, 2-D layers, and complex 3-D networks. For example, with cobalt(II) chloride and cadmium(II) chloride, dadpm forms zigzag chains that are further connected into 2-D layers through weaker interactions. rsc.org With nickel(II) chloride, it can form 1-D polymeric chains of parallel ribbons. rsc.org

Remarkably, the use of dadpm has led to the discovery of supramolecular isomerism, where compounds with the same chemical composition exhibit different structural arrangements. rsc.org This highlights the ligand's flexibility in coordinating with metal centers to form diverse and intricate topologies. The design of these structures is driven by the interplay of metal-ligand coordination and weaker intermolecular forces like hydrogen bonding. wikipedia.orgrsc.org

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Diaminophenylmethane Analysis

Chromatography stands as a cornerstone for the separation and analysis of this compound, particularly in complex matrices. Various chromatographic methods offer distinct advantages depending on the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Application

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the sensitive and specific analysis of this compound. nih.govoup.comosti.gov It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. osha.gov

Method Development: Developing a robust GC-MS method for this compound involves several key steps. Due to the high polarity of this compound, direct analysis by GC can be challenging. Therefore, a crucial step is often derivatization , where the analyte is chemically modified to increase its volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA). nih.gov

The choice of a suitable capillary column is also critical for good separation. Columns such as DB-5 or HP-5 are often selected for their ability to separate polar compounds. The GC conditions, including inlet temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve good peak shape and resolution. For detection, an electron ionization (EI) source is commonly used.

Applications: GC-MS is widely used for the determination of this compound in various samples, including in urine for biological monitoring of occupational exposure. nih.govoup.comosti.gov A sensitive and specific GC-MS method was developed for the analysis of 4,4'-diaminodiphenylmethane (DDM) and its substituted analogues in urine. nih.govoup.comosti.gov This method demonstrated the ability to detect and quantify these compounds, as well as identify their conjugated forms. nih.govoup.com

Furthermore, a method combining size exclusion chromatography (SEC) with GC-MS has been established to determine the concentration of 4,4'-diaminodiphenylmethane in polyols derived from polyurethane solvolysis. kobv.de This approach allows for the separation of the this compound-containing fraction by SEC, followed by quantitative analysis using GC-MS, achieving quantitation limits below 0.05% with good accuracy. kobv.de

Here is an example of a GC-MS method's performance for 4,4'-diaminodiphenylmethane analysis:

| Parameter | Value |

| Detection Limit (Analytical Procedure) | 3.2 pg per injection osha.gov |

| Detection Limit (Overall Procedure) | 8.1 ng per sample osha.gov |

| Reliable Quantitation Limit | 8.1 ng per sample osha.gov |

| Recovery (15-day storage) | > 79% osha.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of this compound, especially in complex mixtures and for less volatile derivatives. torontech.comlabmanager.com Its high resolution and sensitivity make it suitable for a variety of applications.

Method Development: A typical HPLC method for this compound analysis utilizes a reversed-phase C18 column, which effectively separates aromatic compounds. The mobile phase is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the composition adjusted based on the polarity of the specific this compound isomers and other components in the sample. An ultraviolet (UV) detector is commonly employed for detection, as the aromatic rings in this compound exhibit strong UV absorbance. For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations.

Applications: HPLC is instrumental in determining the presence and quantity of this compound in various materials. For instance, it has been used to analyze the extractable methylene (B1212753) dianiline in thermoplastic polyurethanes, where a pre-column derivatization procedure enhances selectivity. nih.gov This method was able to detect the diamine in the parts-per-billion range in aqueous extracts after prolonged steam autoclaving, attributing its presence to polymer hydrolysis. nih.gov

In the context of recycling, HPLC is used to analyze the products of polyurethane degradation. nih.gov It has also been applied to monitor the excretion of 4,4'-methylenedianiline (B154101) in urine during skin hypersensitivity testing. nih.gov For the analysis of aromatic amines derived from azo dyes in textiles, liquid chromatography provides a reliable and faster alternative to traditional gas chromatography methods, with the ability to efficiently separate structural isomers. lcms.cz

The performance of an HPLC method can be summarized as follows:

| Parameter | Value |

| Detection Limit (urine) | 2 nmol/l nih.gov |

| Within-assay Coefficient of Variation | 4% nih.gov |

| Between-assay Coefficient of Variation | 6% nih.gov |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers synthesized using this compound. wyatt.com GPC separates molecules based on their size in solution, providing valuable information about the molecular weight distribution of a polymer.

Methodology: In GPC, a polymer solution is passed through a column packed with porous gel. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying degrees, elute later. This separation allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

Applications: GPC is used to characterize a variety of polymers derived from this compound. For example, it was used to determine the average molecular weight of a 4,4-diaminodiphenylmethane-melamine-formaldehyde terpolymer. rsc.org GPC analysis of methanol or N,N-dimethylformamide extracts of irradiated polyurethane has shown the elution of polyurethane oligomers. nih.gov The technique is also applied to study the kinetics of polyurethane prepolymer synthesis, providing insights into the progress of the reaction and the distribution of oligomers. dtic.mil

A study on a 4,4-diaminodiphenylmethane-melamine-formaldehyde terpolymer reported the following GPC data:

| Parameter | Value |

| Weight-Average Molecular Weight (Mw) | 2390 g/mol rsc.org |

| Number-Average Molecular Weight (Mn) | 2295 g/mol rsc.org |

| Polydispersity Index (PDI) | 1.041 rsc.org |

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification process frequently employed to improve the analytical characteristics of this compound for chromatographic analysis. researchgate.net This strategy is particularly important for GC analysis, where the inherent polarity of this compound can lead to poor peak shape and thermal instability.

Derivatization for GC-MS: For GC-MS analysis, derivatization aims to increase the volatility of this compound. Common derivatizing agents include anhydrides like trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA). nih.gov These reagents react with the amine groups of this compound to form less polar and more volatile derivatives, which are more amenable to GC separation. For instance, the heptafluorobutyric acid anhydride (HFAA) derivative of this compound is analyzed by GC with an electron capture detector. osha.gov

Derivatization for HPLC: In HPLC, derivatization can be used to introduce a chromophore or fluorophore into the this compound molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. researchgate.net Pre-column derivatization with reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) can significantly improve the sensitivity of the analysis. mdpi.com A high-pressure liquid chromatography procedure using pre-column derivatization has been utilized to selectively monitor the appearance of methylene dianiline in the aqueous extracts of polyurethanes. nih.gov Derivatization with pentafluoropropionic anhydride has also been shown to enhance the resolution of the 4,4'-methylenedianiline peak in micro liquid chromatography. nih.gov

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound and its polymeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its polymers. It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR and ¹³C NMR: In solution-state ¹H and ¹³C NMR, the chemical shifts, signal multiplicities, and integration values of the peaks provide a wealth of structural information. For example, in the ¹H NMR spectrum of a 4,4-diaminodiphenylmethane-melamine-formaldehyde terpolymer, a signal at 5.99 ppm is assigned to the proton of the N-H bridge, signals between 6.61 and 6.95 ppm are attributed to aromatic protons, and a signal at 2.5 ppm corresponds to the methylene group. rsc.org The ¹³C NMR spectrum of the same terpolymer shows signals between 112.11 and 129.64 ppm for the aromatic carbons and a signal at 59.87 ppm for the methylene carbon. rsc.org

Solid-State NMR: Solid-state NMR (SSNMR) is particularly useful for characterizing insoluble polymers derived from this compound. researchgate.netnih.gov For instance, the chemical structure of poly(4,4′-diaminodiphenylmethane) (PDDM) has been analyzed by ¹³C SSNMR. researchgate.netnih.govacs.org The spectrum of the monomer, 4,4'-diaminodiphenylmethane, shows sharp peaks characteristic of a small molecule, while the polymer exhibits broad peaks indicative of a polymeric structure. researchgate.net The broad band in the PDDM spectrum, appearing around 128.2 ppm, is composed of several overlapping peaks corresponding to the different carbon environments within the polymer. researchgate.net

The following table summarizes the ¹³C NMR chemical shifts for poly(4,4′-diaminodiphenylmethane) (PDDM):

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 and C-2 (Aromatic) | 148 and 130 acs.org |

| C-3 and C-4 (Aromatic) | 125 and 124 (shoulder) acs.org |

| C-5 (Methane) | 40 acs.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Reaction Monitoring

FTIR spectroscopy is a fundamental tool for the structural analysis of DDM and for tracking its polymerization and curing reactions. acs.orgtandfonline.comrsc.org In the monomeric form of 4,4'-diaminodiphenylmethane, the FTIR spectrum exhibits characteristic sharp peaks corresponding to the asymmetrical and symmetrical N-H stretching vibrations of the aromatic amine groups, typically observed around 3448, 3410, and 3323 cm⁻¹. acs.orgarabjchem.org Additional peaks related to aromatic C=C stretching and N-H out-of-plane bending are also present at approximately 1628 cm⁻¹ and 806 cm⁻¹, respectively. acs.org

During polymerization or curing, the disappearance or broadening of these amine-related peaks signifies the reaction of the N-H groups. acs.orgarabjchem.org For instance, in the formation of poly(4,4'-diaminodiphenylmethane) (PDDM), the narrow N-H stretching peaks of the DDM monomer are replaced by a broad absorption peak around 3475 cm⁻¹. acs.org New peaks also emerge, such as those for aromatic C-H stretching (around 2906 cm⁻¹) and methylene C-H stretching (around 2610 cm⁻¹), confirming the formation of the polymer structure. acs.org Real-time FTIR (RT-FTIR) can be employed to monitor the concentration of specific functional groups independently throughout the curing process, offering detailed insights into the network formation. tandfonline.com

Table 1: Key FTIR Spectral Data for DDM and PDDM

| Functional Group | Wavenumber (cm⁻¹) - DDM Monomer | Wavenumber (cm⁻¹) - PDDM Polymer | Reference |

|---|---|---|---|

| N-H Stretching (asymmetrical & symmetrical) | 3448, 3410, 3323 | 3475 (broad) | acs.org |

| Aromatic C-H Stretching | - | 2906 | acs.org |

| Methylene C-H Stretching | - | 2610 | acs.org |

| Aromatic C=C Stretching | 1628, 1505 | 1572, 1504 | acs.org |

| N-H Bending | - | 1296 | acs.org |

| N-H Out-of-plane Bending | 806 | 804 | acs.org |

UV-Visible Spectroscopy in Reaction Monitoring and Material Characterization

UV-Visible (UV-Vis) spectroscopy serves as a valuable technique for monitoring reactions involving DDM and for characterizing the optical properties of resulting materials. acs.orgirjmets.comresearchgate.net This method is particularly useful for tracking processes like dye adsorption onto DDM-based polymers. For example, the adsorption of Methylene Blue onto poly(4,4'-diaminodiphenylmethane) powder can be followed by observing the reduction in the absorbance of the Methylene Blue solution over time. acs.org

The technique is based on the principle that molecules absorb light at specific wavelengths, which is proportional to their concentration. researchgate.net This allows for real-time monitoring of reaction kinetics. irjmets.comresearchgate.net In the context of DDM, UV-Vis spectroscopy has been used to monitor the progress of polymerization initiated by UV light and to characterize the resulting polymer's ability to adsorb dyes. acs.org It has also been used to characterize new bis-azo dyes derived from 4,4'-Diaminodiphenylmethane. ijpronline.com

X-ray Diffraction (XRD) for Structural and Morphological Studies

X-ray diffraction (XRD) is employed to investigate the crystalline nature and morphology of DDM and its polymeric forms. acs.orgresearcher.life The DDM monomer typically shows multiple sharp diffraction peaks, indicating a crystalline structure. acs.org In one study, these peaks were observed at 2θ values of approximately 16.1°, 16.8°, 17.8°, 18.8°, 22.7°, 24.5°, 25.6°, and 27°. acs.org

Upon polymerization to form PDDM, the disappearance of these sharp crystalline peaks and the emergence of broad peaks (e.g., around 23.3° and 43°) indicate the formation of an amorphous polymer structure. acs.org This transition from a crystalline monomer to an amorphous polymer is a key indicator of successful polymerization. acs.org XRD is also utilized to study the morphology of nanocomposites where DDM is used as a curing agent, providing information on the dispersion of nanofillers within the polymer matrix. researcher.life The technique can provide definitive information on the placement of atoms and molecules within a unit cell. acs.org

Other Advanced Analytical Approaches

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the curing kinetics and thermal transitions of DDM-based systems, such as epoxy resins cured with DDM. akjournals.commdpi.com DSC measures the heat flow associated with material transitions as a function of temperature. nih.gov This allows for the determination of key parameters like the glass transition temperature (Tg), melting temperature, and crystallization temperature. vub.befilab.frtorontech.com

In the study of epoxy/DDM systems, DSC is used to investigate curing reactions, which often exhibit autocatalytic behavior. akjournals.comakjournals.com By performing DSC scans at different heating rates, researchers can determine the kinetic parameters of the curing process, such as activation energy. hgxx.org For instance, the activation energy for a liquid epoxy/DDM system was found to be in the range of 48±2 kJ/mol. The data from DSC can be used to develop kinetic models that describe the curing process, which is crucial for optimizing manufacturing processes. akjournals.comakjournals.com

Table 2: Curing Kinetic Parameters for Selected Epoxy/DDM Systems from DSC Analysis

| Epoxy System | Curing Agent | Activation Energy (Ea) | Method | Reference |

|---|---|---|---|---|

| Bisphenol-S epoxy resin (BPSER) | DDM | 95.28 kJ/mol (k1), 39.69 kJ/mol (k2) | Autocatalytic Model | akjournals.com |

| Liquid Epoxy (MW: 380 g/mol) | DDM | 48 ± 2 kJ/mol | Model Free Kinetics | |

| Solid Epoxy (MW: 1400 g/mol) | DDM | Increases with conversion | Model Free Kinetics | |

| Schiff base epoxy resin (DEI) | DDM | 68.99 kJ/mol | Kissinger, Ozawa, Flynn-Wall-Ozawa | hgxx.org |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition behavior. acs.orgmdpi.comnih.govlabmanager.com For DDM and its polymers, TGA is used to assess their performance at elevated temperatures.

The TGA thermogram of the DDM monomer shows a single-step weight loss, indicating its complete decomposition at a specific temperature (around 310°C in one study). acs.org In contrast, poly(4,4'-diaminodiphenylmethane) (PDDM) exhibits a multi-step weight loss profile. acs.orgnih.gov An initial weight loss is typically attributed to the removal of moisture, followed by subsequent losses corresponding to the decomposition of oligomers and the main polymer chain at higher temperatures. nih.gov For example, a study on PDDM showed an 8% weight loss between 96-160°C (moisture), a 1% loss between 234-417°C (oligomers), and a 13% loss between 450-725°C (polymer decomposition). nih.gov TGA is also used to evaluate the thermal stability of DDM-cured epoxy resins and their composites. arabjchem.orgmdpi.commdpi.com

Scanning Electron Microscopy (SEM) for Morphological Analysis of Materials

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to study the surface morphology and topography of materials. psu.edutescan-analytics.comresearchgate.net In the context of DDM, SEM is utilized to analyze the morphology of materials synthesized from it, such as polymers and composites. acs.orgresearcher.life

For instance, SEM images of poly(4,4'-diaminodiphenylmethane) have shown the formation of mostly spherical and some irregular spherical particles with diameters ranging from 400 to 1000 nm. acs.org This provides direct visual evidence of the polymer's microstructure. SEM is also instrumental in examining the fracture surfaces of DDM-cured composites, revealing information about the interface between the polymer matrix and fillers, and the dispersion of those fillers. researcher.lifemdpi.com This analysis is crucial for understanding the structure-property relationships in these materials. researcher.life

Atomic Force Microscopy (AFM) for Surface Studies

Atomic Force Microscopy (AFM) has emerged as a powerful technique for characterizing the surface topography and nanomechanical properties of materials incorporating this compound. atriainnovation.comazom.comparksystems.com This high-resolution imaging tool provides three-dimensional surface profiles, enabling detailed analysis of surface roughness, morphology, and the effects of various treatments and modifications. atriainnovation.comspectraresearch.com

In the context of this compound-based materials, AFM is instrumental in visualizing the formation of protective films and understanding their interaction with different substrates. For instance, research on corrosion inhibitors has utilized AFM to confirm the creation of a protective barrier on steel surfaces. rsc.orgrsc.orgresearchgate.net Studies involving 4,4'-diaminodiphenylmethane as a component in polymer coatings have demonstrated the effectiveness of AFM in analyzing the topography of these films.

A notable application of AFM is in the study of anti-wear additives. Schiff bases derived from 4,4'-diaminodiphenylmethane have been synthesized and evaluated as environmentally friendly anti-wear additives. tandfonline.com AFM, in conjunction with scanning electron microscopy (SEM), was used to investigate the topography of wear scars on steel balls. tandfonline.com The results indicated that the additives formed a tribofilm on the rubbing surface, which significantly reduced surface roughness. tandfonline.com

The quantitative data derived from AFM measurements, such as root mean square (RMS) roughness, average roughness, and peak-to-valley height, are crucial for evaluating the performance of these materials. For example, in studies of corrosion inhibitors, AFM analysis of mild steel surfaces exposed to acidic environments with and without a 4,4-diaminodiphenylmethane-melamine-formaldehyde (DMF) terpolymer showed a significant decrease in surface roughness in the presence of the inhibitor. rsc.org This smoothing effect is attributed to the formation of a protective polymer film.

The following tables present research findings from AFM studies on materials containing this compound derivatives, illustrating the impact of these compounds on surface characteristics.

Table 1: AFM Surface Roughness Analysis of Mild Steel with and without this compound-Based Corrosion Inhibitor

| Sample Condition | Average Roughness (Ra) | Root Mean Square Roughness (Rq) | Maximum Peak-to-Valley Height (Rmax) |

| Polished Mild Steel | 8.2 nm | 10.5 nm | 98.7 nm |

| Mild Steel in 1 M HCl | 135.6 nm | 164.2 nm | 1189.2 nm |

| Mild Steel in 1 M HCl with DMF Terpolymer | 27.4 nm | 34.8 nm | 276.5 nm |

This table is based on data from a study on a 4,4-diaminodiphenylmethane-melamine-formaldehyde (DMF) terpolymer as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid solution. The data demonstrates the significant reduction in surface roughness upon the addition of the inhibitor, confirming the formation of a protective film. rsc.org

Table 2: Topographical Analysis of Wear Scar on Steel Balls with this compound-Based Anti-Wear Additive

| Lubricant | Average Roughness of Wear Scar (Ra) |

| Paraffin Oil (Base) | High |

| Paraffin Oil + H₂Saldphm | Reduced |

| Paraffin Oil + H₂Saldphm + Borate (B1201080) Ester | Significantly Reduced |

This table summarizes findings from a study on a Schiff base of salicylaldehyde (B1680747) with 4,4'-diaminodiphenylmethane (H₂Saldphm) as an anti-wear additive. The data, obtained through AFM, shows a progressive decrease in the surface roughness of the wear scar, indicating the formation of a protective tribofilm, which is further enhanced by the synergistic effect with a borate ester. tandfonline.com

These studies underscore the utility of AFM in providing detailed, quantitative insights into the surface modifications imparted by this compound and its derivatives, particularly in the fields of corrosion protection and tribology. The ability to visualize and measure topographical changes at the nanoscale is crucial for understanding the mechanisms of action and for the development of advanced materials. atriainnovation.comparksystems.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of Diaminophenylmethane. These studies provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com Instead of relying on the complex many-electron wavefunction, DFT uses the spatially dependent electron density as its fundamental variable, making it computationally feasible for large systems. mpg.de The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all properties of the system. wikipedia.orgmpg.de In practice, the Kohn-Sham approach is used, which reduces the problem to solving a set of one-electron Schrödinger-like equations for non-interacting electrons moving in an effective potential. wikipedia.org

For this compound, DFT calculations are used to determine a variety of electronic and molecular properties. These calculations can predict:

Optimized molecular geometry (bond lengths and angles).

Vibrational frequencies (FT-IR and Raman spectra).

Thermochemical parameters.

Global reactivity descriptors. researchgate.net

DFT serves as the foundation for more specific analyses like MEP, FMO, and NBO.

Molecular Electrostatic Potential (MEP) analysis is a critical tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. ajchem-a.commalayajournal.org The MEP represents the force exerted on a positive test charge by the molecule's electron and nuclei cloud, providing a map of the charge distribution. uni-muenchen.de This potential is typically visualized by mapping its values onto a constant electron density surface, where different colors indicate different potential values. uni-muenchen.decomputabio.com

In MEP analysis of this compound and related structures, specific regions are identified:

Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. In this compound, these are expected around the nitrogen atoms of the amino groups due to their lone pairs of electrons. ajchem-a.comdp.tech

Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. These are typically located around the hydrogen atoms of the amino groups and the aromatic rings. malayajournal.org

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

Table 1: Conceptual MEP Analysis Results for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

| Amino Group (Nitrogen Atoms) | Negative (Electron-Rich) | Site for Electrophilic Attack, Protonation |

| Amino Group (Hydrogen Atoms) | Positive (Electron-Poor) | Site for Nucleophilic Attack, Hydrogen Bonding Donor |

| Aromatic Ring (Hydrogen Atoms) | Slightly Positive | Potential for Nucleophilic Interaction |

| Aromatic Ring (π-system) | Slightly Negative | Potential for Electrophilic Interaction |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.

Small HOMO-LUMO gap: Suggests the molecule is more reactive and less stable.

For this compound, FMO analysis reveals that the charge density of the HOMO is typically localized on the amine groups and the phenyl rings, confirming their role as the primary sites for electron donation. dp.tech The LUMO is generally distributed over the aromatic system. dp.tech These calculations are essential for understanding charge transfer within the molecule and its behavior in reactions like polymerization.

Table 2: Representative FMO Data for this compound (Conceptual Values)

| Parameter | Energy (eV) | Significance |

| EHOMO | -5.3 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.1 | ELUMO - EHOMO; relates to molecular stability and reactivity. malayajournal.org |

Natural Bond Orbital (NBO) Analysis

In the context of this compound, NBO analysis can identify key stabilizing interactions, such as:

The delocalization of the lone pair electrons on the nitrogen atoms (nN) into the antibonding orbitals (σ*) of adjacent C-H or C-C bonds.

Interactions involving the π-orbitals of the aromatic rings.

These analyses confirm the stability of the molecule arising from these intramolecular charge transfer events. dp.tech

Table 3: Key Donor-Acceptor Interactions in this compound via NBO Analysis (Conceptual)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | σ(C-H) | ~5-8 | Hyperconjugation (Lone Pair -> Antibond) |

| n(N) | π(Aromatic Ring) | ~2-4 | Resonance/Delocalization |

| π(C=C) | π*(C=C) | ~15-20 | π-electron Delocalization within Ring |

Molecular Dynamics and Simulation

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time.

Molecular dynamics (MD) simulations are a powerful computational method for modeling the behavior of materials at an atomic level, making them well-suited for studying polymerization reactions. mdpi.com For thermoset polymers like epoxy resins, MD simulations can predict thermomechanical properties and provide insight into the curing process. mdpi.com

This compound (often referred to as 4,4'-methylenedianiline (B154101) or DDM in this context) is a common curing agent for epoxy resins such as diglycidyl ether of bisphenol A (DGEBA). mdpi.com MD simulations of these systems model the cross-linking process by defining criteria for bond formation based on the distance between reactive atoms—specifically, the nitrogen atoms of this compound's amine groups and the carbon atoms of the epoxy groups. mdpi.comnih.gov

These simulations can:

Model the growth of the cross-linked polymer network. researchgate.net

Determine properties like the degree of cross-linking and its effect on material behavior. mdpi.com

Predict macroscopic properties of the final thermoset polymer, such as glass transition temperature and mechanical strength. mdpi.comresearchgate.net

Analyze the influence of factors like temperature on the reaction kinetics and final polymer structure. mdpi.com

By simulating the curing process, researchers can understand how the chemical structure of this compound influences the formation and properties of high-performance polymers. researchgate.net

Modeling of this compound Reactions and Polymerization

High-Throughput Computational Screening for Materials Discovery

High-throughput computational screening (HTCS) has emerged as a transformative approach for accelerating the discovery of new materials by efficiently exploring vast chemical spaces. acs.orgrsc.orgnih.gov This methodology is particularly useful for identifying promising candidates from thousands of potential structures for specific applications, thereby guiding experimental efforts toward the most viable materials. acs.orgrsc.org In the context of this compound, HTCS is employed to evaluate its potential as a building block in advanced materials like Covalent Organic Frameworks (COFs). acs.orgscispace.com